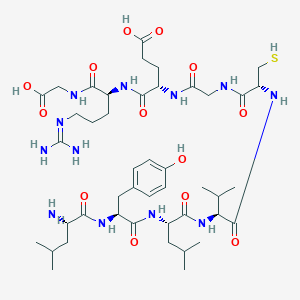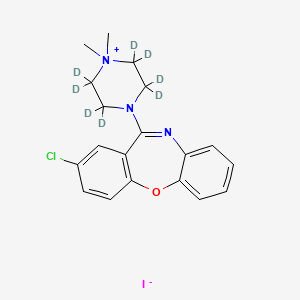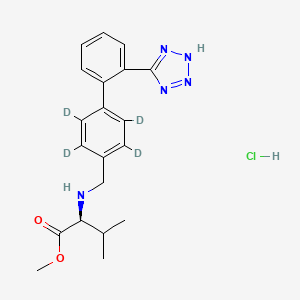
Hbv-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hbv-IN-24 is a potent inhibitor of the hepatitis B virus. It exhibits significant antiviral activity by targeting various viral components, making it a promising candidate for the treatment of hepatitis B infections. The compound has shown efficacy in reducing hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s antiviral activity. These modifications are achieved through reactions such as alkylation, acylation, and reduction.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Hbv-IN-24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral activities and properties.
Applications De Recherche Scientifique
Hbv-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antiviral mechanisms and develop new inhibitors.
Biology: Investigated for its effects on viral replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral therapies.
Mécanisme D'action
Hbv-IN-24 exerts its effects by inhibiting key components of the hepatitis B virus. It targets the viral polymerase, preventing the replication of viral DNA. Additionally, it interferes with the production of viral proteins, including hepatitis B surface antigen and hepatitis B e antigen . The compound’s mechanism involves binding to specific sites on the viral polymerase, blocking its activity and thereby reducing viral load.
Comparaison Avec Des Composés Similaires
Hbv-IN-24 is compared with other hepatitis B virus inhibitors, such as:
Entecavir: A nucleoside analogue that inhibits viral polymerase by competing with natural substrates.
Tenofovir: Another nucleoside analogue that targets viral DNA synthesis.
Bulevirtide: An entry inhibitor that prevents the virus from entering liver cells.
Uniqueness
This compound stands out due to its potent inhibition of multiple viral components, including hepatitis B virus DNA, hepatitis B surface antigen, and hepatitis B e antigen. This broad-spectrum activity makes it a unique and promising candidate for hepatitis B treatment .
List of Similar Compounds
- Entecavir
- Tenofovir
- Bulevirtide
- Lamivudine
- Adefovir
This compound’s unique mechanism and broad-spectrum activity distinguish it from these similar compounds, highlighting its potential as a versatile antiviral agent.
Propriétés
Formule moléculaire |
C23H27NO6 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(6S)-10-methoxy-2-oxo-9-[[(2S)-oxolan-2-yl]methoxy]-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C23H27NO6/c1-13(2)18-7-14-8-22(30-12-15-5-4-6-29-15)21(28-3)9-16(14)19-10-20(25)17(23(26)27)11-24(18)19/h8-11,13,15,18H,4-7,12H2,1-3H3,(H,26,27)/t15-,18-/m0/s1 |
Clé InChI |
GDEJNWZHQGXKGA-YJBOKZPZSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OC[C@@H]4CCCO4 |
SMILES canonique |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


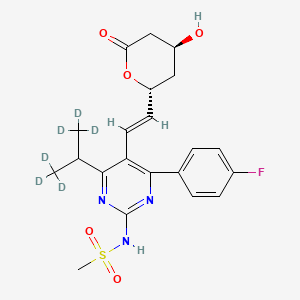

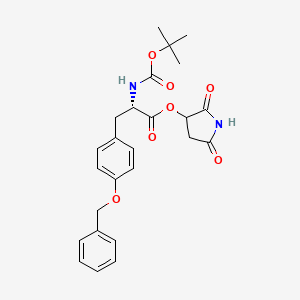

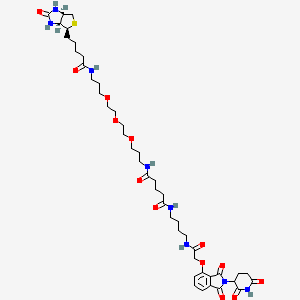
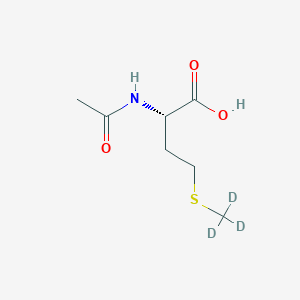
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
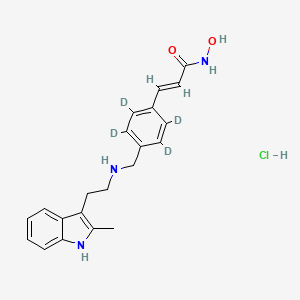
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
